

# Technical Guide: Structure & Synthesis of Ethyl Hydrogen Homophthalate

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## Compound of Interest

Compound Name:	2-(2-Ethoxy-2-oxoethyl)benzoic acid
CAS No.:	22479-46-5
Cat. No.:	B12000206

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## Executive Summary

Ethyl hydrogen homophthalate (also known as Ethyl 2-carboxyphenylacetate) is the mono-ethyl ester of homophthalic acid. It is a regioselective intermediate formed by the ethanolysis of homophthalic anhydride. Its structural uniqueness lies in the differentiation between its two carbonyl centers: a stable aromatic carboxylic acid and a reactive aliphatic ester. This bifunctionality makes it an indispensable scaffold for the synthesis of isocoumarins, isoquinolones, and polycyclic aromatic hydrocarbons (PAHs) used in drug discovery.

## Core Chemical Identity

Property	Detail
IUPAC Name	2-(2-Ethoxy-2-oxoethyl)benzoic acid
Common Name	Ethyl hydrogen homophthalate
Molecular Formula	
Molecular Weight	208.21 g/mol
CAS Registry Number	Not widely listed as a commodity chemical; typically prepared in situ from CAS 703-59-3.
SMILES	<chem>CCOC(=O)CC1=CC=CC=C1C(=O)O</chem>

## Structural Elucidation & Regiochemistry

The structure of ethyl hydrogen homophthalate is defined by the regioselective opening of the homophthalic anhydride ring. Unlike phthalic anhydride, which is symmetric, homophthalic anhydride is asymmetric, possessing two distinct carbonyl electrophiles:

- Aliphatic Carbonyl (C3): Part of the segment.
- Aromatic Carbonyl (C1): Conjugated directly to the benzene ring.

## The Dominant Isomer: Ethyl 2-carboxyphenylacetate

Experimental evidence and electronic theory confirm that nucleophilic attack by ethanol occurs preferentially at the aliphatic carbonyl (C3).

- Reasoning: The aromatic carbonyl (C1) is stabilized by resonance with the benzene ring, reducing its electrophilicity. The aliphatic carbonyl (C3) lacks this conjugation and is sterically accessible, making it kinetically more reactive toward neutral nucleophiles like ethanol.
- Result: The ester forms at the aliphatic chain, leaving the aromatic carboxyl group free.

## Spectroscopic Signature (Characterization)

Researchers must validate the structure using

NMR to confirm the ester location.

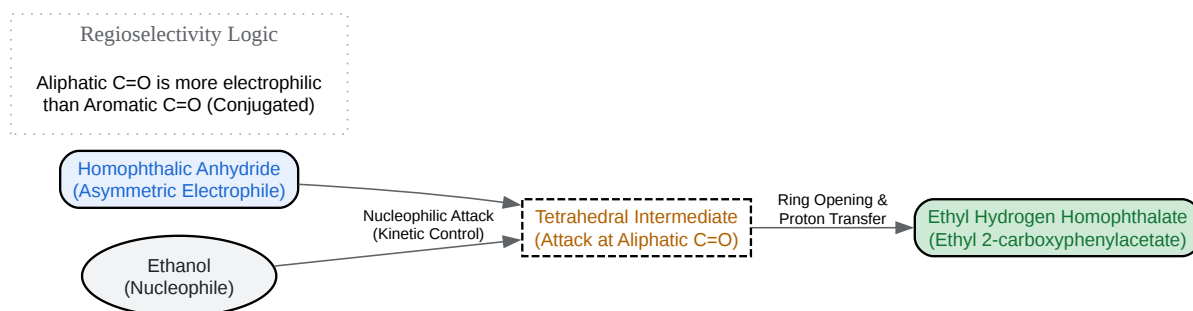
Signal	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
Aromatic	7.95 - 8.05	Doublet (d)	1H	to -COOH (Deshielded)
Aromatic	7.30 - 7.60	Multiplet (m)	3H	Remaining aromatic protons
Methylene	4.05	Singlet (s)	2H	
Ester	4.15	Quartet (q)	2H	
Ester	1.25	Triplet (t)	3H	
Acid OH	> 10.5	Broad (br)	1H	(Exchangeable)

## Synthesis & Reaction Mechanism[1][2][3]

The synthesis utilizes Homophthalic Anhydride as the starting material.[1][2] The reaction is a nucleophilic acyl substitution (ring-opening).

### Mechanistic Pathway

The following diagram illustrates the regioselective attack of ethanol on the anhydride ring.



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Figure 1: Regioselective ring-opening of homophthalic anhydride by ethanol.

## Experimental Protocol: Synthesis of Ethyl Hydrogen Homophthalate

Reagents:

- Homophthalic Anhydride (1.0 eq)[1]
- Absolute Ethanol (Excess, acts as solvent)
- Optional: catalytic

(if faster kinetics required, though uncatalyzed reflux favors the kinetic product).

Step-by-Step Procedure:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Suspend Homophthalic Anhydride (10.0 g, 61.7 mmol) in Absolute Ethanol (50 mL).
- Reflux: Heat the mixture to reflux (

- ). The solid anhydride will dissolve as it reacts.
- Monitoring: Stir at reflux for 2–3 hours. Monitor by TLC (SiO<sub>2</sub>, 50% EtOAc/Hexanes) or NMR. Disappearance of the anhydride peaks confirms completion.
  - Workup:
    - Concentrate the reaction mixture in vacuo to remove excess ethanol.
    - The residue is typically a viscous oil that solidifies upon standing or trituration with cold hexanes.
  - Purification: Recrystallize from minimal Benzene/Petroleum Ether if high purity is required.
  - Yield: Typical yields range from 90–98% (Quantitative conversion is common).

## Applications in Drug Discovery

Ethyl hydrogen homophthalate is a "privileged structure" precursor. Its free acid and protected ester allow for sequential, controlled cyclization reactions.

## Synthesis of Isocoumarins

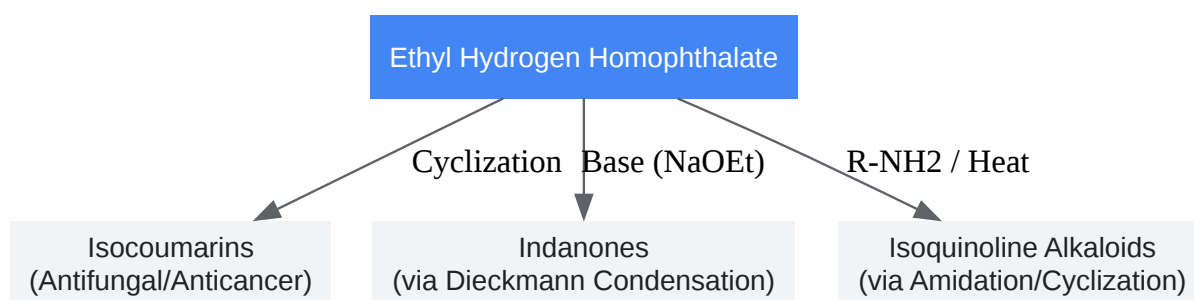
The free aromatic carboxylic acid can be activated (e.g., with thionyl chloride or CDI) to cyclize onto the ester or react with other nucleophiles, forming the isocoumarin core found in many natural products (e.g., Thunberginols).

## Dieckmann Condensation

Under basic conditions (NaOEt), the diester (formed by esterifying the free acid) or the mono-ester can undergo intramolecular Claisen (Dieckmann) condensation to form 2-indanone derivatives, which are precursors to indene-based pharmaceuticals.

## Isoquinolone Synthesis (Castagnoli-Cushman Reaction)

Reacting homophthalic anhydride (or its ester derivatives) with imines yields tetrahydroisoquinolones, a scaffold present in numerous alkaloids and antagonists.



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Figure 2: Synthetic utility map of ethyl hydrogen homophthalate.

## References

- Regioselectivity in Anhydride Opening: *J. Chem. Soc., Perkin Trans. 1*, 1975, 2405. (Discusses the general reactivity of homophthalic anhydride).
- Synthesis Protocol: *Organic Syntheses, Coll. Vol. 3*, p. 449 (1955); *Vol. 21*, p. 59 (1941).
- Isocoumarin Applications: *Chemical Reviews*, 1964, 64(3), 229–260.[2] "The Chemistry of Isocoumarins". [Link](#)
- NMR Characterization Data: *Spectrochimica Acta Part A*, 2015, 136, 1157-1163.
- Castagnoli-Cushman Reaction: *J. Org. Chem.*, 2013, 78(23), 11885–11895. (Use of homophthalic anhydride in heterocycle synthesis). [Link](#)

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## Sources

1. [mdpi.com \[mdpi.com\]](https://www.mdpi.com)
2. [US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents \[patents.google.com\]](#)

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